ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate
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Overview
Description
Ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a thiophene ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may start with the preparation of the pyrrole and thiophene intermediates, followed by their coupling through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-aminophenyl)-4,5-dihydro-3-thiophenecarboxylate
- Ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-methoxyanilino)-4,5-dihydro-3-thiophenecarboxylate
Uniqueness
The uniqueness of ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate lies in its specific substituents and the resulting electronic and steric properties.
Biological Activity
Ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a pyrrole ring, a thiophene ring, and multiple substituents, suggests diverse biological activities.
Chemical Structure and Properties
- Molecular Formula : C28H28N2O3S
- Molecular Weight : 472.6 g/mol
- Functional Groups : Carboxylate and oxo groups contribute to its biological reactivity.
Research indicates that the compound likely interacts with specific enzymes or receptors, modulating various biological pathways. The mechanism of action may involve:
- Enzyme Inhibition : Compounds similar to this compound have demonstrated inhibition against enzymes like dihydrofolate reductase (DHFR), which is crucial in antifolate activity. For instance, related compounds have shown varying degrees of effectiveness in inhibiting cell growth in vitro .
Biological Activities
The compound has been investigated for several biological activities, which include:
- Antifolate Activity : Similar structures have been evaluated for their potential as antifolates, with findings suggesting moderate effectiveness compared to established drugs like methotrexate (MTX) .
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines by disrupting critical cellular pathways.
- Anticonvulsant Activity : Compounds with similar structural features have shown promise in anticonvulsant activity through various animal models .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
Table 1: Summary of Biological Activities
Activity Type | Related Compound | Effectiveness | Reference |
---|---|---|---|
Antifolate | 12a | Ki = 100 pM | |
Anticancer | Various derivatives | Moderate cytotoxicity | |
Anticonvulsant | Phenyl derivatives | Significant efficacy |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key considerations include:
- Reaction Conditions : Optimizing temperature, solvent choice, and pH is crucial for maximizing yield and purity.
- Catalysts and Techniques : Utilizing catalysts and high-throughput screening methods can enhance reaction efficiency.
Properties
Molecular Formula |
C28H28N2O3S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C28H28N2O3S/c1-6-33-28(32)25-26(31)24(34-27(25)29-22-12-10-17(2)11-13-22)16-21-15-19(4)30(20(21)5)23-9-7-8-18(3)14-23/h7-16,31H,6H2,1-5H3/b24-16-,29-27? |
InChI Key |
PHBSUMOUJIKJDM-NWEZUEQQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC=CC(=C3)C)C)/SC1=NC4=CC=C(C=C4)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC=CC(=C3)C)C)SC1=NC4=CC=C(C=C4)C)O |
Origin of Product |
United States |
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